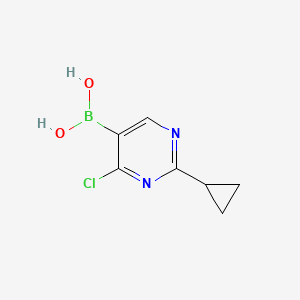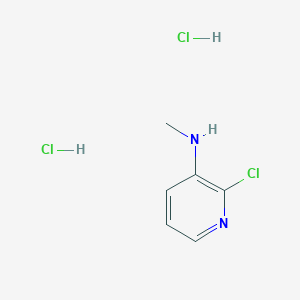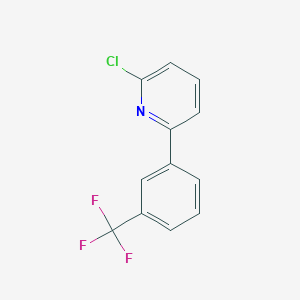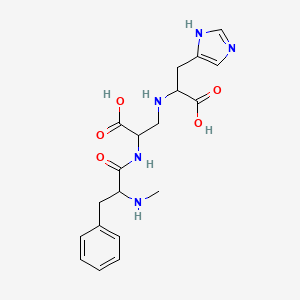
H-Pro-leu-gly-NH2 H2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Pro-leu-gly-NH2 H2O, also known as melanocyte-inhibiting factor, is a tripeptide with the sequence H-Pro-Leu-Gly-NH2. It is an endogenous peptide fragment derived from the cleavage of the hormone oxytocin. This compound has various biological activities, including the inhibition of melanocyte-stimulating hormone release .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-Pro-leu-gly-NH2 H2O can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The peptide is then purified and lyophilized to obtain the final product in a stable, powdered form .
Analyse Des Réactions Chimiques
Types of Reactions
H-Pro-leu-gly-NH2 H2O undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: This reaction can reverse oxidation effects.
Substitution: This reaction can introduce different functional groups into the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various solvents such as dimethyl sulfoxide (DMSO) and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Applications De Recherche Scientifique
H-Pro-leu-gly-NH2 H2O has numerous scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: It is studied for its role in inhibiting melanocyte-stimulating hormone release.
Medicine: It has potential therapeutic applications in treating conditions like depression and Parkinson’s disease.
Industry: It is used in the development of peptide-based drugs and cosmetics
Mécanisme D'action
H-Pro-leu-gly-NH2 H2O exerts its effects by interacting with specific molecular targets and pathways. It acts as a positive allosteric modulator of dopamine receptor subtypes D2 and D4, and it inhibits the release of neuropeptides such as alpha-melanocyte-stimulating hormone. This complex mix of actions results in antidepressant, nootropic, and anti-Parkinsonian effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyr-MIF-1: Another peptide with similar biological activities.
Endomorphin-1 and Endomorphin-2: Peptides with opioid receptor activity.
Uniqueness
H-Pro-leu-gly-NH2 H2O is unique due to its resistance to metabolism in the bloodstream and its ability to cross the blood-brain barrier easily. This makes it particularly effective in exerting its biological effects .
Propriétés
IUPAC Name |
2-[[2-carboxy-2-[[2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-20-14(7-12-5-3-2-4-6-12)17(25)24-16(19(28)29)10-22-15(18(26)27)8-13-9-21-11-23-13/h2-6,9,11,14-16,20,22H,7-8,10H2,1H3,(H,21,23)(H,24,25)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMPFCQPELYATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(CNC(CC2=CN=CN2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
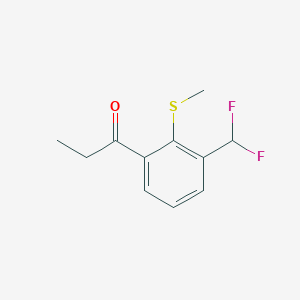
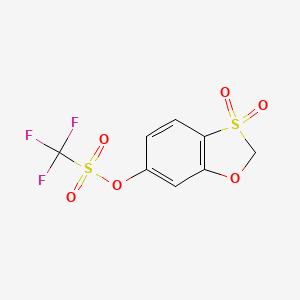
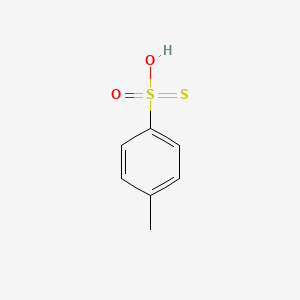
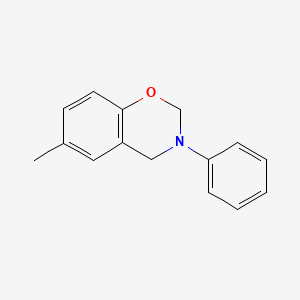
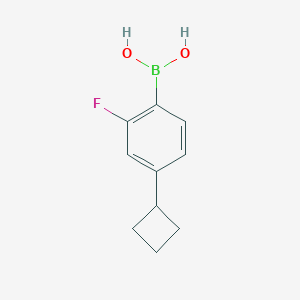
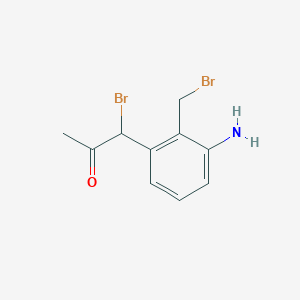
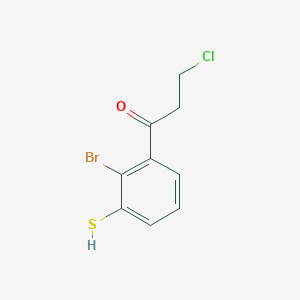
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
